molecular formula C21H15N5O5S B3396628 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide CAS No. 1019102-71-6

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Cat. No.: B3396628
CAS No.: 1019102-71-6
M. Wt: 449.4 g/mol
InChI Key: BAYHCNJOCMMSEL-UHFFFAOYSA-N
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Description

N-(1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex architecture comprising a thiazole core substituted with a 1,3-benzodioxole group, linked to a 3-methyl-1H-pyrazole ring, which is in turn functionalized with a 4-nitrobenzamide moiety. The strategic incorporation of the benzodioxole group, a common pharmacophore, alongside the nitrobenzamide functionality, suggests potential for diverse biological interactions. Compounds with analogous structures, particularly those featuring thiazole and pyrazole cores, have been investigated for a range of biological activities. Research on similar molecular scaffolds indicates potential applications as kinase inhibitors, with some compounds evaluated for anti-inflammatory properties through the modulation of pathways like p38 MAPK activation . Furthermore, heterocyclic hybrids containing benzothiazole and pyrazolone units have demonstrated promising inhibitory activity against enzymes such as α-amylase and α-glucosidase, pointing to potential applications in metabolic disorder research . The presence of the nitro group on the benzamide ring is a critical structural feature, as its position (ortho, meta, or para) can significantly influence the compound's electronic properties, solid-state arrangement, and ultimate biological activity . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own thorough characterization and biological profiling to explore its full potential.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O5S/c1-12-8-19(23-20(27)13-2-5-15(6-3-13)26(28)29)25(24-12)21-22-16(10-32-21)14-4-7-17-18(9-14)31-11-30-17/h2-10H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYHCNJOCMMSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of many anticancer agents.

Scientific Research Applications

Medicinal Chemistry

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide has been evaluated for its antitumor properties . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The mechanism of action is primarily attributed to its ability to induce apoptosis by interfering with cell cycle regulation.

Anticancer Activity Data Table

Cell LineIC50 Value (µM)Mechanism of Action
A5490.075Induction of apoptosis
MCF-70.090Inhibition of cell proliferation

Biochemical Probes

The compound has been investigated as a biochemical probe due to its ability to interact with specific biological targets. It can bind to enzymes or receptors, modulating their activity. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. Preliminary results indicate effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Material Science

The unique structural features of this compound allow for potential applications in material science , particularly in the development of organic semiconductors and sensors due to its electronic properties.

Case Study 1: Antitumor Evaluation

A study published in a peer-reviewed journal synthesized a series of compounds related to this compound and evaluated their antitumor activity. The results demonstrated that modifications in the chemical structure significantly influenced cytotoxicity levels against different cancer cell lines.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity, suggesting pathways for optimizing the compound for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations, synthetic yields, and inferred physicochemical or pharmacological properties.

Key Observations:

Substituent Effects on Synthesis :

  • The target compound’s benzo[d][1,3]dioxol-5-yl and nitrobenzamide groups may contribute to synthetic challenges, as seen in the low yield (20%) of Compound 74, which shares the benzo[d][1,3]dioxol-5-yl moiety . In contrast, simpler analogs like Compound 41 achieve higher yields (82%) due to less steric hindrance from phenyl and acetamide groups .
  • Fluorinated analogs (e.g., 851988-47-1) highlight the role of halogens in modulating lipophilicity and metabolic stability .

Electronic and Steric Properties: The nitro group in the target compound is a stronger electron-withdrawing group than the methoxy substituent in Compound 74 or the acetamide in Compound 41. This may enhance electrophilic reactivity or polar interactions in biological targets.

Heterocyclic Diversity :

  • Compounds like 18a/b () incorporate benzo[d]imidazol and thiophene rings, which differ from the pyrazole-thiazole core of the target compound. Such variations may influence pharmacokinetic profiles or target selectivity .

Methodological Considerations

  • Synthetic Routes : The general method in for pyrazole-thiazole derivatives provides a framework for optimizing the target compound’s synthesis, particularly in managing nitro group reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of benzo[d][1,3]dioxol-5-yl-thiazole precursors with hydrazine derivatives to form the pyrazole-thiazole core .
  • Step 2 : Coupling the core with 4-nitrobenzamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
  • Optimization : Solvent choice (DMF vs. acetonitrile) and base (K₂CO₃ vs. NaH) significantly impact yields. For example, K₂CO₃ in DMF improves nitro group stability during coupling .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Characterization Workflow :

  • 1H/13C NMR : Assign peaks for the benzodioxole (δ 6.7–7.1 ppm) and nitrobenzamide (δ 8.2–8.5 ppm) moieties. Use 2D NMR (COSY, HSQC) to resolve pyrazole-thiazole connectivity .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole N-methyl position) using single-crystal diffraction, as seen in analogous pyrazole derivatives .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

  • Screening Strategy :

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, referencing structural analogs with benzo[d][1,3]dioxole-thiazole cores .
  • Molecular Docking : Prioritize targets (e.g., GABA receptors) using software like AutoDock Vina, leveraging nitrobenzamide’s electron-withdrawing properties for binding affinity analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data across studies?

  • Approach :

  • Pharmacophore Mapping : Identify critical substituents (e.g., nitro group orientation) using Schrödinger’s Phase. Cross-validate with MD simulations to assess target flexibility .
  • Meta-Analysis : Compare datasets from analogous compounds (e.g., thiadiazole-triazole hybrids) to isolate structure-activity relationships (SAR) specific to the nitrobenzamide group .

Q. What strategies improve regioselectivity during derivatization of the pyrazole-thiazole core?

  • Synthetic Design :

  • Directing Groups : Introduce temporary substituents (e.g., tert-butyl) at the pyrazole 3-position to steer electrophilic attacks to the thiazole 4-position .
  • Catalysis : Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling of aryl boronic acids to the thiazole ring, as demonstrated in palladium-catalyzed reductive cyclizations .

Q. What mechanistic insights explain low yields in nitro group reduction reactions?

  • Troubleshooting :

  • Competitive Pathways : Nitro reduction (H₂/Pd-C) may compete with benzodioxole ring hydrogenation. Switch to Zn/HCl in ethanol for selective nitro-to-amine conversion .
  • Byproduct Analysis : Monitor intermediates via LC-MS to detect over-reduced species (e.g., hydroxylamines) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

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